

Application of Carfentrazone-ethyl-d5 in Water Contamination Studies

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Compound of Interest

Compound Name: Carfentrazone-ethyl-d5

Cat. No.: B12058328

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Application Note ID: AN-CFZ-D5-WC-2025

Introduction

Carfentrazone-ethyl is a widely used herbicide for the control of broadleaf weeds in various agricultural settings.^[1] Its potential for runoff into surface and groundwater necessitates sensitive and accurate monitoring methods to ensure environmental and human health safety.^{[1][2]} Carfentrazone-ethyl can degrade in aquatic environments, with its stability being pH-dependent.^{[3][4]} This application note describes a robust analytical method for the quantification of Carfentrazone-ethyl in water samples using isotope dilution mass spectrometry with Carfentrazone-ethyl-d5 as an internal standard. The use of a deuterated internal standard like Carfentrazone-ethyl-d5 is crucial for correcting potential matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.

Principle of the Method

This method employs solid-phase extraction (SPE) to concentrate Carfentrazone-ethyl and its deuterated analog, Carfentrazone-ethyl-d5, from water samples. The extracted analytes are then separated and detected using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of the target analyte (Carfentrazone-ethyl) to the internal standard (Carfentrazone-ethyl-d5) against a calibration curve.

Materials and Reagents

- Standards:
 - Carfentrazone-ethyl (Purity ≥98%)
 - Carfentrazone-ethyl-d5 (Purity ≥98%)[5]
- Solvents:
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE):
 - C18 SPE cartridges (e.g., 1 g/6 mL)[6]
- Reagents:
 - Hydrochloric acid (for sample preservation)

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solutions (100 µg/mL):
 - Accurately weigh approximately 10 mg of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 into separate 100 mL volumetric flasks.
 - Dissolve and bring to volume with acetonitrile. Store at 2-8°C.[5]
- Intermediate Stock Solutions (1 µg/mL):
 - Dilute the primary stock solutions with acetonitrile to prepare intermediate stock solutions.
- Working Standard Solutions:

- Prepare a series of calibration standards by diluting the Carfentrazone-ethyl intermediate stock solution with a constant volume of the Carfentrazone-ethyl-d5 intermediate stock solution in acetonitrile:water (50:50, v/v).

Sample Collection and Preparation

- Sample Collection:
 - Collect water samples in amber glass bottles to prevent photodegradation.
- Preservation:
 - Acidify the water samples to a pH of approximately 3 with hydrochloric acid to improve the stability of Carfentrazone-ethyl.
- Fortification:
 - To a 500 mL water sample, add a known amount of the Carfentrazone-ethyl-d5 internal standard solution.

Solid-Phase Extraction (SPE)

- Cartridge Conditioning:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
- Sample Loading:
 - Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
- Drying:
 - Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

- Elution:
 - Elute the analytes with two 5 mL aliquots of acetonitrile into a clean collection tube.
- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of acetonitrile:water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10-10.1 min: 90-30% B; 10.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |

Table 3: MRM Transitions for Carfentrazone-ethyl and Carfentrazone-ethyl-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|--|---------------------|-------------------|----------------|------------------|-----------------------|
| Carfentrazone-ethyl (Quantifier) | 412.1 | 346.1 | 0.1 | 30 | 15 |
| Carfentrazone-ethyl (Qualifier) | 412.1 | 366.1 | 0.1 | 30 | 10 |
| Carfentrazone-ethyl-d5 (Internal Standard) | 417.2 | 351.1 | 0.1 | 30 | 15 |

Note: The exact m/z values and optimal collision energies may vary slightly between different mass spectrometer models and should be determined empirically.

Data Presentation and Quality Control

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of Carfentrazone-ethyl to Carfentrazone-ethyl-d5 against the concentration of Carfentrazone-ethyl. The concentration of Carfentrazone-ethyl in the samples is then determined from this curve.

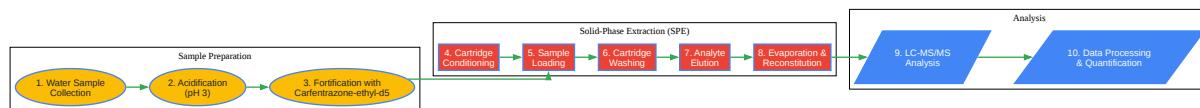
Method Performance

The performance of the method should be validated by assessing the following parameters. The values presented below are typical for this type of analysis.

Table 4: Method Validation Parameters

| Parameter | Typical Value |
|-------------------------------|-------------------------------------|
| Linearity (r^2) | > 0.99 |
| Limit of Detection (LOD) | 0.01 $\mu\text{g/L}$ |
| Limit of Quantification (LOQ) | 0.03 $\mu\text{g/L}$ ^[1] |
| Accuracy (Recovery %) | 80-110% |
| Precision (RSD %) | < 15% |

Visualizations



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Caption: Experimental workflow for the analysis of Carfentrazone-ethyl in water.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly selective and sensitive approach for the quantification of Carfentrazone-ethyl in water samples. The incorporation of Carfentrazone-ethyl-d5 as an internal standard ensures reliable and accurate results, making this method suitable for routine environmental monitoring and water quality assessment.

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